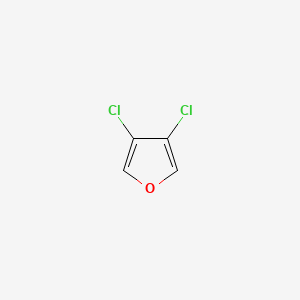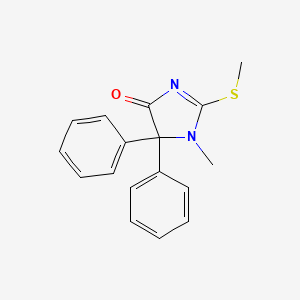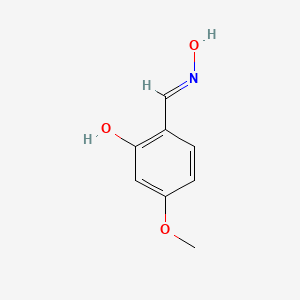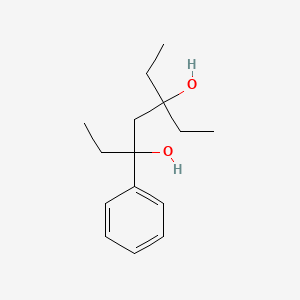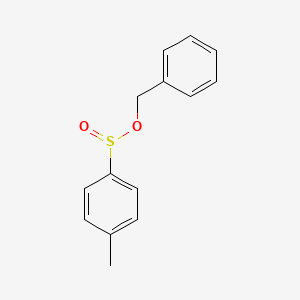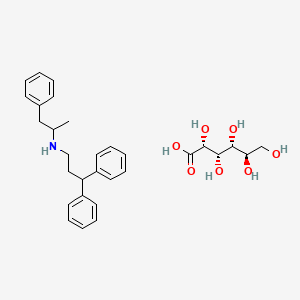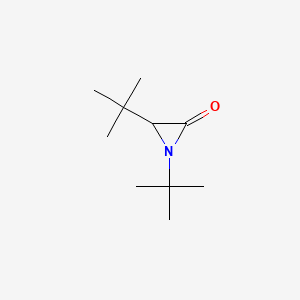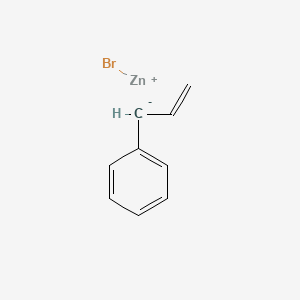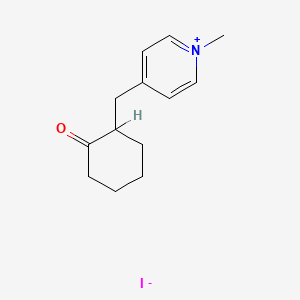
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with a cyclohexanone moiety
Preparation Methods
The synthesis of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-oxocyclohexylmethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium salts with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or alkoxide ions replace the iodide ion.
Scientific Research Applications
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: This compound is used as a fluorescent dye and solvatochromic probe.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties and applications in photonic devices.
1-Methyl-4-(2-(3-methoxy-4-hydroxyphenyl)ethenyl)pyridinium iodide: Studied for its potential biological activities and structural properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyridinium salts in various fields of research.
Properties
CAS No. |
13642-29-0 |
|---|---|
Molecular Formula |
C13H18INO |
Molecular Weight |
331.19 g/mol |
IUPAC Name |
2-[(1-methylpyridin-1-ium-4-yl)methyl]cyclohexan-1-one;iodide |
InChI |
InChI=1S/C13H18NO.HI/c1-14-8-6-11(7-9-14)10-12-4-2-3-5-13(12)15;/h6-9,12H,2-5,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
PBFCUBYTGNGAIA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CC2CCCCC2=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



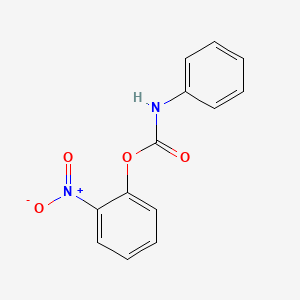
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
